![molecular formula C22H18N2S2 B12561532 5,6-Bis[(4-methylphenyl)sulfanyl]quinoxaline CAS No. 143334-94-5](/img/structure/B12561532.png)
5,6-Bis[(4-methylphenyl)sulfanyl]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Bis[(4-methylphenyl)sulfanyl]quinoxaline is an organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis[(4-methylphenyl)sulfanyl]quinoxaline typically involves the reaction of 5,6-dichloroquinoxaline with 4-methylthiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of chlorine atoms with 4-methylphenylsulfanyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
5,6-Bis[(4-methylphenyl)sulfanyl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoxaline ring can be reduced to dihydroquinoxaline derivatives using reducing agents like sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Formation of nitro or halogenated derivatives of the quinoxaline ring.
科学的研究の応用
5,6-Bis[(4-methylphenyl)sulfanyl]quinoxaline has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials for optoelectronic devices.
Organic Electronics: It serves as a building block for the synthesis of conjugated polymers and small molecules used in organic solar cells and field-effect transistors.
作用機序
The mechanism of action of 5,6-Bis[(4-methylphenyl)sulfanyl]quinoxaline involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
5,6-Bis[(4-methylphenyl)sulfanyl]quinazoline: Similar structure with a quinazoline core instead of quinoxaline.
5,6-Bis[(4-methylphenyl)sulfanyl]pyrimidine: Contains a pyrimidine ring with similar substituents.
5,6-Bis[(4-methylphenyl)sulfanyl]benzothiazole: Features a benzothiazole ring with analogous sulfanyl groups.
Uniqueness
5,6-Bis[(4-methylphenyl)sulfanyl]quinoxaline is unique due to its specific quinoxaline core, which imparts distinct electronic and steric properties. This uniqueness makes it suitable for specialized applications in medicinal chemistry and materials science, where other similar compounds may not perform as effectively.
特性
CAS番号 |
143334-94-5 |
|---|---|
分子式 |
C22H18N2S2 |
分子量 |
374.5 g/mol |
IUPAC名 |
5,6-bis[(4-methylphenyl)sulfanyl]quinoxaline |
InChI |
InChI=1S/C22H18N2S2/c1-15-3-7-17(8-4-15)25-20-12-11-19-21(24-14-13-23-19)22(20)26-18-9-5-16(2)6-10-18/h3-14H,1-2H3 |
InChIキー |
SVYIVCNBXPPZTC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)SC2=C(C3=NC=CN=C3C=C2)SC4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B12561452.png)
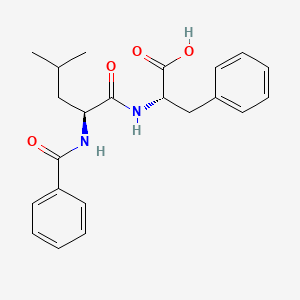
![Bis{[3,5-bis(benzyloxy)phenyl]methyl} propanedioate](/img/structure/B12561460.png)
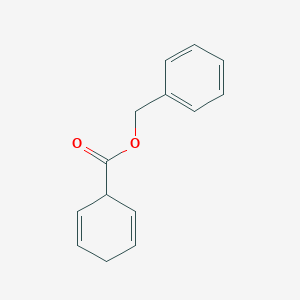
![1-[(Prop-2-en-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]but-2-ene](/img/structure/B12561481.png)
![1-[(9,10-Dihydrophenanthren-9-YL)amino]butan-2-OL](/img/structure/B12561483.png)
![2,6-Bis[(propan-2-yl)oxy]phenol](/img/structure/B12561487.png)
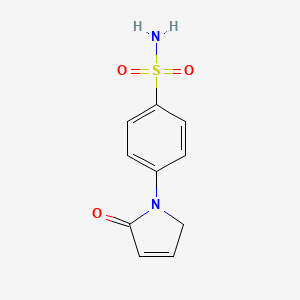
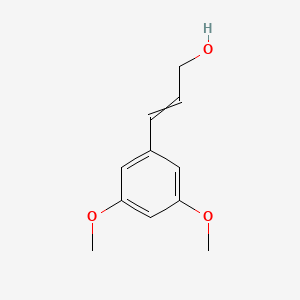

![8-{4-[(3-Hydroxypropyl)amino]butyl}-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12561514.png)
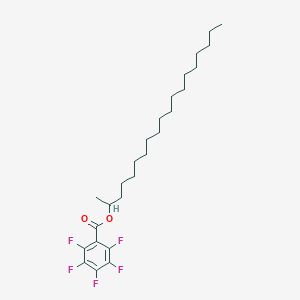
![Dimethyl 2-[5-(4-methoxyphenyl)furan-2-yl]but-2-enedioate](/img/structure/B12561525.png)

